molecular formula C62H92O4P2Si8 B12516843 (R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine

(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine

Cat. No.: B12516843
M. Wt: 1188.0 g/mol
InChI Key: AATLWSANZQCNAX-UHFFFAOYSA-N
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Description

®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] is a chiral phosphine ligand known for its application in asymmetric catalysis. This compound is particularly valued for its ability to induce high enantioselectivity in various catalytic reactions, making it a crucial component in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] typically involves the following steps:

    Formation of the Biaryl Backbone: The biaryl backbone is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Introduction of Phosphine Groups: The phosphine groups are introduced via a reaction with chlorophosphines under inert conditions to prevent oxidation.

    Chiral Resolution: The chiral resolution of the racemic mixture is achieved using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale coupling reactions using industrial reactors.

    Purification: High-performance liquid chromatography (HPLC) or recrystallization for purification.

    Quality Control: Rigorous quality control measures to ensure the enantiomeric purity and overall quality of the product.

Chemical Reactions Analysis

Types of Reactions

®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.

    Coordination: It forms coordination complexes with transition metals, which are crucial for its catalytic activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Substitution: Halogenated reagents such as chlorophosphines.

    Coordination: Transition metal salts like palladium chloride or rhodium complexes.

Major Products

    Phosphine Oxides: Formed during oxidation reactions.

    Substituted Phosphines: Resulting from substitution reactions.

    Metal Complexes: Formed during coordination with transition metals, essential for catalytic applications.

Scientific Research Applications

®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis for the synthesis of enantiomerically pure compounds.

    Biology: Employed in the synthesis of biologically active molecules with high enantioselectivity.

    Medicine: Utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] involves its role as a chiral ligand in catalytic reactions. The compound coordinates with transition metals to form chiral metal complexes, which then facilitate enantioselective transformations. The chiral environment created by the ligand induces the formation of one enantiomer over the other, leading to high enantioselectivity in the products.

Comparison with Similar Compounds

Similar Compounds

  • ®-(+)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole
  • ®-(+)-5,5’-Bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxole

Uniqueness

®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] is unique due to its high steric bulk and electronic properties, which enhance its ability to induce high enantioselectivity in catalytic reactions. Its trimethylsilyl groups provide additional steric hindrance, making it distinct from other similar compounds.

Properties

Molecular Formula

C62H92O4P2Si8

Molecular Weight

1188.0 g/mol

IUPAC Name

[4-[5-bis[3,5-bis(trimethylsilyl)phenyl]phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis[3,5-bis(trimethylsilyl)phenyl]phosphane

InChI

InChI=1S/C62H92O4P2Si8/c1-69(2,3)47-29-43(30-48(37-47)70(4,5)6)67(44-31-49(71(7,8)9)38-50(32-44)72(10,11)12)57-27-25-55-61(65-41-63-55)59(57)60-58(28-26-56-62(60)66-42-64-56)68(45-33-51(73(13,14)15)39-52(34-45)74(16,17)18)46-35-53(75(19,20)21)40-54(36-46)76(22,23)24/h25-40H,41-42H2,1-24H3

InChI Key

AATLWSANZQCNAX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)C7=CC(=CC(=C7)[Si](C)(C)C)[Si](C)(C)C)C8=CC(=CC(=C8)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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